molecular formula C10H20NO3S2 B14812762 S-((2,2,5,5-tetramethyl-1-(l1-oxidaneyl)pyrrolidin-3-yl)methyl) methanesulfonothioate

S-((2,2,5,5-tetramethyl-1-(l1-oxidaneyl)pyrrolidin-3-yl)methyl) methanesulfonothioate

Cat. No.: B14812762
M. Wt: 266.4 g/mol
InChI Key: DYBDAYFYLNWXCN-UHFFFAOYSA-N
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Preparation Methods

Proxyl-MTS can be synthesized through various synthetic routes. One common method involves the reaction of 2,2,5,5-tetramethyl-3-pyrrolidinol with methanethiosulfonate under specific reaction conditions. The reaction typically requires a solvent such as chloroform, dimethyl sulfoxide (DMSO), ethyl acetate, or methanol, and is carried out at controlled temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Proxyl-MTS undergoes several types of chemical reactions, including:

    Oxidation: Proxyl-MTS can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert Proxyl-MTS into its reduced forms.

    Substitution: Proxyl-MTS can participate in substitution reactions, where the methanethiosulfonate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Proxyl-MTS has a wide range of applications in scientific research, including:

    Chemistry: Used as a spin-label for studying the structure and dynamics of proteins and other macromolecules.

    Biology: Employed in the investigation of thiol-specific interactions and conformational changes in biological systems.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting thiol-containing biomolecules.

    Industry: Applied in the production of specialized chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Proxyl-MTS involves its reactivity with thiol groups in proteins and other macromolecules. The compound forms a covalent bond with the thiol group, resulting in a stable spin-label that can be detected using electron paramagnetic resonance (EPR) spectroscopy. This allows researchers to study the conformational changes and interactions of the labeled macromolecule.

Comparison with Similar Compounds

Proxyl-MTS is unique compared to other similar compounds due to its specific reactivity with thiol groups and its minimal rotational freedom, which provides more accurate structural information. Similar compounds include:

Proxyl-MTS stands out due to its high specificity and stability, making it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C10H20NO3S2

Molecular Weight

266.4 g/mol

InChI

InChI=1S/C10H20NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8H,6-7H2,1-5H3

InChI Key

DYBDAYFYLNWXCN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(N1[O])(C)C)CSS(=O)(=O)C)C

Origin of Product

United States

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